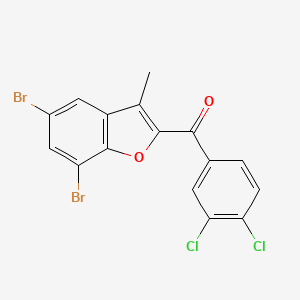

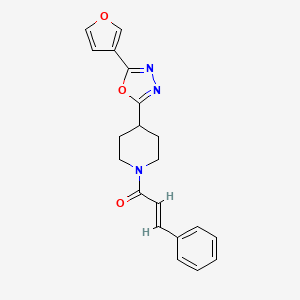

![molecular formula C17H16N2O3S2 B2628969 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941967-28-8](/img/structure/B2628969.png)

2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as BZML, is a synthetic compound that has been found to have potential applications in scientific research. It belongs to the class of benzamide derivatives and has been synthesized through various methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Activity in Nonsteroidal Anti-Inflammatory Drugs : A study explored the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to the chemical structure of interest. These compounds demonstrated anti-inflammatory activity, highlighting their potential in this area (Lynch et al., 2006).

Role in Supramolecular Gelators : Another study focused on N-(thiazol-2-yl) benzamide derivatives, closely related to the chemical of interest, for their gelation behavior. The study aimed to understand the impact of methyl functionality and multiple non-covalent interactions on gelation using a crystal engineering approach (Yadav & Ballabh, 2020).

Antimicrobial Evaluation and Docking Studies : Research on compounds similar to the chemical structure included the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. These compounds were characterized and subjected to antimicrobial evaluation and molecular docking studies, suggesting potential applications in antimicrobial research (Talupur et al., 2021).

Anticancer Activity : A study on the synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which are structurally related, revealed that certain compounds exhibited promising antibacterial activity, especially against specific bacterial strains. These compounds also showed non-cytotoxic concentrations, suggesting their utility in antibacterial and potentially anticancer applications (Palkar et al., 2017).

Synthesis and Characterization in Various Chemical Reactions : Various studies have been conducted on the synthesis, characterization, and evaluation of compounds structurally related to 2,3-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide. These include exploring their potential in reactions like alkylation (Ohara et al., 1983), investigating their antimicrobial properties (Chawla, 2016), and studying their anticancer capabilities (Ravinaik et al., 2021).

Photoreactions in the Presence of Singlet Oxygen : A study on the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol in the presence of a photosensitizer investigated the main products of the photolysis, providing insights into the photoreactive properties of thiazolyl benzamide derivatives (Mahran et al., 1983).

Discovery of VEGFR-2 Inhibitors : Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, similar to the chemical , have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This suggests potential applications in cancer therapy, particularly in targeting VEGFR-2 (Borzilleri et al., 2006).

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-21-11-7-4-6-10(15(11)22-2)16(20)19-17-18-14-12(23-3)8-5-9-13(14)24-17/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGQGCQQDJCBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2628889.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2628890.png)

![3-(2-oxo-2-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628893.png)

![1-cinnamyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2628894.png)

![2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide](/img/structure/B2628896.png)

![1-(4-(((2S,4aR,6S,7R,8R,8aS)-2-(3-bromophenyl)-7,8-dihydroxyhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)phenyl)ethanone](/img/structure/B2628898.png)

![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2628902.png)

![[4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B2628907.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2628910.png)